N-(2-Aminoethyl)-1,3-propanediamine
Description
Contextualization within Polyamine Chemistry
N-(2-Aminoethyl)-1,3-propanediamine belongs to the broader class of organic compounds known as polyamines, which are characterized by the presence of two or more amino groups. scbt.com Polyamines can be simple, linear molecules or more complex, cyclic structures. They are ubiquitous in living organisms and play crucial roles in a variety of biological processes.
The chemical behavior of this compound is largely dictated by its three amine groups: two primary and one secondary. These nitrogen atoms possess lone pairs of electrons, making them excellent nucleophiles and ligands for metal ions. This ability to donate electrons allows the molecule to readily participate in chemical reactions and form stable coordination complexes with a wide range of metals. orientjchem.orgresearchgate.net The presence of both ethyl and propyl chains between the amine groups provides a degree of conformational flexibility, influencing how the molecule interacts with other chemical species.
Historical Perspectives on Research and Development
While the broader history of polyamines dates back to the 17th century, the specific research and development of this compound and its close relatives are more recent. The exploration of polyamines as chelating agents and building blocks for more complex structures gained significant momentum in the 20th century with the advancement of coordination chemistry.
A notable milestone in the synthesis of related polyamines is exemplified by a 2002 patent for a method to produce N1,N3-bis(2-aminoethyl)propane-1,3-diamine. wipo.int This highlights the ongoing interest in developing efficient synthetic routes to access these valuable molecules for various applications, including the synthesis of cyclic polynitrogen-containing derivatives. The development of such synthetic methods has been crucial for making these compounds readily available for research purposes.
Current Research Landscape and Significance
The current research landscape for this compound is vibrant and diverse, with significant contributions to coordination chemistry, materials science, and catalysis. Its ability to act as a tridentate ligand, binding to a metal ion through its three nitrogen atoms, is a key feature exploited in these fields. orientjchem.orgresearchgate.net
In the realm of coordination chemistry , this compound is extensively used to synthesize metal complexes with a variety of transition metals, including cobalt, zinc, nickel, copper, rhodium, and cadmium. orientjchem.orgresearchgate.netoup.com Researchers have prepared and characterized numerous such complexes, studying their stereochemistry, magnetic properties, and potential applications. For instance, a zinc complex with this compound has been synthesized and its distorted octahedral geometry confirmed by single-crystal X-ray diffraction. orientjchem.org Similarly, a mixed ligand cobalt(III) complex involving this polyamine has been prepared and its isomers separated and characterized. oup.com These studies not only expand our fundamental understanding of coordination chemistry but also pave the way for new materials with tailored properties.
A significant area of application is in materials science , particularly in the synthesis of porous materials like metal-organic frameworks (MOFs). This compound can act as a templating or structure-directing agent , influencing the formation of the framework structure of these materials. scbt.comsigmaaldrich.com For example, it has been utilized as a templating agent in the synthesis of a new open-framework iron(III) phosphite (B83602). sigmaaldrich.comsigmaaldrich.com The amine groups of the molecule can interact with the metal clusters and organic linkers during the synthesis process, guiding the assembly into a specific, desired architecture. This control over the structure is crucial for designing materials with specific properties for applications such as gas storage, separation, and catalysis.
Furthermore, the metal complexes derived from this compound are being investigated for their catalytic and biological activities . The coordination of the polyamine to a metal center can modulate the metal's reactivity, leading to enhanced catalytic performance in various organic transformations. Additionally, studies have explored the antioxidant, antimicrobial, and antitumor properties of transition metal complexes derived from this ligand. researchgate.net
Below are interactive data tables summarizing key properties and research findings related to this compound.
Table 1: Physical and Chemical Properties of this compound sigmaaldrich.comsigmaaldrich.comnih.gov
| Property | Value |
| CAS Number | 13531-52-7 |
| Molecular Formula | C5H15N3 |
| Molecular Weight | 117.19 g/mol |
| Appearance | Clear liquid |
| Density | 0.928 g/mL at 25 °C |
| Refractive Index | n20/D 1.4815 |
| Boiling Point | Not available |
| Melting Point | Not available |
Table 2: Research Applications of this compound
| Research Area | Application | Metal Ions Involved | Reference |
| Coordination Chemistry | Synthesis of metal complexes | Co, Zn, Ni, Cu, Rh, Cd | orientjchem.orgresearchgate.netoup.com |
| Materials Science | Templating agent for iron(III) phosphite | Fe | sigmaaldrich.comsigmaaldrich.com |
| Catalysis | Precursor for catalytic complexes | Various transition metals | researchgate.net |
| Biological Chemistry | Ligand for bioactive metal complexes | Mn, Rh, Cd | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
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Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
| Record name | 3-(Aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
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| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
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| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
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| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
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| Record name | N-(2-aminoethyl)-1,3-propanediamine | |
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| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
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Synthetic Methodologies and Derivative Chemistry of N 2 Aminoethyl 1,3 Propanediamine
Established Synthetic Pathways for N-(2-Aminoethyl)-1,3-propanediamine
The industrial production and laboratory synthesis of this compound are dominated by methods involving cyanoethylation followed by reduction. These processes are valued for their efficiency and the availability of starting materials.
A principal method for synthesizing this compound involves the catalytic hydrogenation of an intermediate, N-(2-cyanoethyl)-3-aminopropionitrile. google.com This reduction step converts the nitrile groups into primary amine groups. The process is typically carried out using a fixed-bed reactor, which allows for continuous production. google.com
Commonly employed catalysts for this hydrogenation are Raney Nickel, cobalt, or catalysts where cobalt or nickel is supported on alumina. google.comchemicalbook.com The reaction is generally performed in the presence of hydrogen gas at elevated temperatures and pressures, with conditions such as 110–120°C and 25 MPa being reported. google.com To optimize the reaction, a basic substance like sodium hydroxide, potassium hydroxide, or ammonia (B1221849) may be added. google.com Solvents such as methanol (B129727), ethanol (B145695), isopropanol, or tetrahydrofuran (B95107) can also be used. google.com
The precursor for the aforementioned hydrogenation, N-(2-cyanoethyl)-3-aminopropionitrile, is synthesized through the reaction of acrylonitrile (B1666552) and ammonia. google.comchemicalbook.com In a typical industrial process, liquid ammonia is reacted with acrylonitrile in a fixed-bed tubular reactor. google.com This reaction can achieve high conversion rates of acrylonitrile, often exceeding 95%. google.com A significant advantage of this two-step process is that the reaction mixture containing N-(2-cyanoethyl)-3-aminopropionitrile can often be used directly in the subsequent catalytic hydrogenation step without the need for extensive separation and purification. This streamlined approach, combining the reaction of acrylonitrile and ammonia with direct hydrogenation, can achieve total yields of this compound greater than 80%, making it an efficient and cost-effective method for industrial production. google.com
While the two-step process involving acrylonitrile and ammonia followed by catalytic hydrogenation is the most widely documented and industrially significant route, other methods for preparing polyamines exist. However, for this compound specifically, this pathway remains the predominant synthetic strategy reported in scientific and patent literature.
Synthesis of this compound-based Ligands and Precursors
The unique arrangement of amine groups in this compound makes it an excellent starting material for designing more complex molecules, such as polydentate ligands for metal complexation.
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. bibliomed.org this compound possesses two primary amine groups, making it suitable for the synthesis of Schiff base ligands.
By reacting this compound with two equivalents of a carbonyl compound, such as a substituted salicylaldehyde (B1680747) or hydroxyacetophenone, a tetradentate ligand can be formed. These reactions are typically carried out in a solvent like methanol or ethanol and may be refluxed to ensure completion. nih.gov The resulting Schiff base ligands, with their multiple donor sites (nitrogen and potentially oxygen atoms), are highly effective at forming stable complexes with a variety of metal ions. bibliomed.orgrsc.org The specific structure of the resulting metal complex can be influenced by the metal ion used, which can act as a template during the ligand synthesis. rsc.org
A related polyamine, N,N'-Bis(2-aminoethyl)-1,3-propanediamine, is a key precursor in the synthesis of macrocyclic polyamines, which are large ring-like molecules with multiple heteroatoms that can encapsulate metal ions. nih.govsigmaaldrich.com One established method for creating these macrocycles is through a cycloaddition reaction. nih.gov
In a notable synthetic route, N,N'-Bis(2-aminoethyl)-1,3-propanediamine is first reacted with butanedione in acetonitrile (B52724) to form a tricyclic bis-aminal intermediate. nih.govresearchgate.net This intermediate is then reacted with a dihaloalkane, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, which closes the ring and forms the protected macrocycle in good yields. nih.govresearchgate.net The final macrocyclic polyamine, such as 1,4,8,11-Tetraazacyclotetradecane (cyclam), is obtained after hydrolysis of the protecting groups in an acidic solution. nih.gov This method is advantageous as it often leads to higher yields and fewer by-products compared to direct cyclization reactions. researchgate.net
Derivatization Strategies for Functional Enhancement
The strategic modification of this compound, a compound with multiple reactive amine sites, is a key area of research for enhancing its functional properties for various applications. Derivatization focuses on introducing new chemical moieties to alter its physical, chemical, and biological characteristics. These strategies primarily involve reactions at the primary and secondary amine groups, leading to the formation of a diverse range of derivatives with tailored functionalities.
A significant derivatization strategy involves the formation of Schiff bases. This is achieved through the condensation reaction of the amine groups of this compound with various aldehydes and ketones. The resulting imine (C=N) group is a versatile functional group that can participate in further reactions and is crucial for the formation of many metal complexes. For instance, Schiff bases derived from this diamine have been shown to be effective ligands for the synthesis of stable metal complexes. rsc.org The stability of these Schiff bases, particularly in acidic media, is a critical factor for their practical applications, such as in corrosion inhibition. researchgate.net
Another important derivatization approach is the formation of metal complexes. This compound acts as a potent polydentate ligand, capable of coordinating with a variety of metal ions through its nitrogen donor atoms. This has been utilized in the synthesis of novel inorganic-organic hybrid materials and coordination compounds. sigmaaldrich.com For example, it has been used as a templating agent in the synthesis of open-framework iron(III) phosphite (B83602). sigmaaldrich.com The coordination of metal ions can lead to the formation of mononuclear, binuclear, or polynuclear complexes with distinct geometries and magnetic properties. rsc.org
Furthermore, derivatization can be employed to enhance the analytical detection of this compound and other biogenic amines. researchgate.net Due to their low concentration in biological samples and lack of a strong UV-Vis active group, direct analysis can be challenging. researchgate.net Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) introduces a chromophore or fluorophore into the molecule, thereby increasing the sensitivity and specificity of detection methods like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netnih.gov This strategy reduces the polarity of the amines and improves their chromatographic behavior. researchgate.net
The functional enhancement of this compound derivatives is particularly evident in the field of corrosion inhibition. Derivatives, especially Schiff bases, have demonstrated significant potential in protecting metals like mild steel from corrosion in acidic environments. researchgate.netresearchgate.netmat-pro.com The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of the derivatizing agent, coupled with the imine group, facilitates strong adsorption onto the metal surface. researchgate.netmdpi.com This forms a protective film that inhibits the corrosion process. The effectiveness of these inhibitors is influenced by their concentration and the surrounding temperature. researchgate.netmat-pro.com
Table 1: Examples of Derivatization Strategies and Their Functional Enhancements
| Derivatization Strategy | Reagents/Methods | Resulting Derivative | Functional Enhancement |
| Schiff Base Formation | Aldehydes (e.g., salicylaldehyde, o-vanillin), Ketones (e.g., o-hydroxyacetophenone) | Schiff Base Ligands | Enhanced coordination ability with metal ions, improved stability, and corrosion inhibition properties. rsc.orgresearchgate.net |
| Metal Complexation | Metal salts (e.g., Ni(NO3)2, iron(III) sources) | Metal Complexes | Creation of materials with novel magnetic and structural properties, use as templating agents. rsc.orgsigmaaldrich.com |
| Analytical Derivatization | 4-hydroxy-3-methoxycinnamaldehyde, Dansyl chloride | Chromophoric/Fluorophoric Derivatives | Increased sensitivity and specificity in analytical detection methods like HPLC and mass spectrometry. researchgate.netnih.gov |
| Corrosion Inhibition | N-oleyl-1,3-propanediamine based formulations, 4-Aminoantipyrine derivatives | Adsorbed Protective Films | Significant reduction of metal corrosion in acidic media through the formation of a protective surface layer. researchgate.netmat-pro.commdpi.com |
Coordination Chemistry of N 2 Aminoethyl 1,3 Propanediamine
Ligand Properties and Coordination Modes
N-(2-Aminoethyl)-1,3-propanediamine, also known as AEPD, is a flexible polyamine ligand with three nitrogen donor atoms, allowing it to form stable complexes with a wide range of metal ions.
Tridentate Coordination Behavior of this compound
This compound typically functions as a tridentate ligand, coordinating to a central metal ion through its three nitrogen atoms. researchgate.net This mode of binding is common, with the ligand usually forming three coordination bonds with the same central atom. researchgate.net However, in some instances, it can also act as a bridging ligand between two metal centers.
Chelate Ring Formation in Metal Complexes (e.g., five- and six-membered rings)
The structure of this compound, with its specific arrangement of amino groups, leads to the formation of two chelate rings when it coordinates to a metal ion in a tridentate fashion. The ethylenediamine (B42938) fragment of the ligand forms a stable five-membered ring, while the 1,3-propanediamine portion creates a six-membered ring. The formation of these five- and six-membered rings is a key factor in the stability of the resulting metal complexes, as this ring size minimizes steric strain. quora.com
Factors Influencing Coordination Geometry (e.g., distorted octahedral, C2 symmetry)
The coordination geometry of metal complexes with this compound is influenced by several factors, including the nature of the metal ion and the stoichiometry of the complex. In many cases, a distorted octahedral geometry is observed. For example, in the complex mer-R,S-Zn(AEPD)₂₂, the zinc atom is coordinated by six nitrogen atoms from two ligand molecules, resulting in a distorted octahedral environment. When the distortion is disregarded, this complex exhibits C₂ symmetry. Similarly, nickel(II) complexes with this ligand have been found to have a pseudo-octahedral geometry.
Synthesis and Characterization of Metal Complexes
A variety of transition metal complexes of this compound have been synthesized and studied.
Transition Metal Complexes (e.g., Co(III), Ni(II), Cu(II), Zn(II), Rh(III), Cd(II), Fe(II))
Complexes of this compound have been prepared with a range of transition metals. These include complexes with first-row transition metals such as manganese(II), iron(III), cobalt(III), nickel(II), copper(II), and zinc(II), as well as second-row transition metals like rhodium(III) and cadmium(II). researchgate.netsigmaaldrich.comsigmaaldrich.cn The synthesis of these complexes often involves the direct reaction of a metal salt with the ligand in a suitable solvent. For instance, a mixed ligand complex of cobalt(III), {this compound}(diethylenetriamine)cobalt(III), has been prepared and its geometrical isomers separated using column chromatography. oup.com The ligand has also been used as a templating agent in the synthesis of an iron(III) phosphite (B83602). sigmaaldrich.comsigmaaldrich.cn
Table 1: Examples of Synthesized this compound Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) |
|---|---|
| Ni(II) | 1:2 |
| Mn(II) | 1:1 |
| Cu(II) | 1:1 |
| Zn(II) | 1:1 |
| Rh(III) | 1:1 |
This table is based on data from a study where a series of metal complexes with this compound were synthesized. researchgate.net
Spectroscopic Characterization Techniques (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Electronic Spectra, UV-Vis Spectroscopy, Raman Spectroscopy)
A suite of spectroscopic techniques is employed to characterize these metal complexes, providing insights into their structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H bonds of the amine groups upon complexation are indicative of their involvement in bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is another tool used to characterize the ligand and its complexes. researchgate.net The chemical shifts of the protons in the ligand change upon coordination, providing information about the structure of the complex in solution.
Mass Spectrometry : Mass spectrometry helps in determining the molecular weight of the synthesized complexes, thus confirming their composition. researchgate.net
Electronic Spectra (UV-Vis Spectroscopy) : UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. researchgate.net For example, the d-d transitions observed in the visible region are characteristic of the geometry of the complex.
Raman Spectroscopy : Raman spectroscopy has been used in conjunction with FT-IR to study the vibrational modes of these complexes, such as in the characterization of the mer-R,S-Zn(AEPD)₂₂ complex.
Table 2: Spectroscopic Data for a Series of this compound Complexes
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Main IR Bands (cm⁻¹) (NH₂, NH) | Electronic Spectra λ_max (nm) |
|---|---|---|---|
| [Mn(AEPD)Cl]Cl | 75.3 | 3370, 3296, 3135 | 425, 630 |
| [Ni(AEPD)₂]Cl₂ | 135.8 | 3355, 3270, 3150 | 470, 610, 830 |
| [Cu(AEPD)Cl]Cl | 80.1 | 3360, 3280, 3140 | 450, 655 |
| [Zn(AEPD)Cl]Cl | 82.5 | 3382, 3290, 3120 | 410 |
| [Rh(AEPD)Cl₂]Cl | 90.4 | 3390, 3285, 3160 | 430, 590 |
This table presents selected characterization data for a series of metal complexes with this compound, as reported in a scientific study. researchgate.net
Single-Crystal X-ray Diffraction Studies of Coordination Compounds
Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of coordination compounds involving this compound. These studies provide definitive information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate rings.
A notable example is the zinc(II) complex, mer-R,S-Zn(C5H15N3)22. orientjchem.org X-ray analysis revealed a distorted octahedral geometry around the zinc atom, which is coordinated to two this compound ligands. orientjchem.org Each ligand acts as a tridentate chelating agent, forming one five-membered and one six-membered chelate ring. orientjchem.org The "mer" (meridional) configuration of the ligands was confirmed by the dihedral angle between the coordination planes of the two ligands. orientjchem.org
In another study, the crystal structure of a cobalt(III) complex containing this compound and diethylenetriamine (B155796) was determined. oup.com The X-ray data were crucial in assigning the meridional configuration to the isolated isomers. oup.com
The table below summarizes key crystallographic data for the mer-R,S-Zn(C5H15N3)22 complex. orientjchem.org
| Parameter | Value |
|---|---|
| Chemical Formula | C10H30N8O6Zn |
| Formula Weight | 423.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.4214(1) |
| b (Å) | 9.8842(1) |
| c (Å) | 13.6893(1) |
| β (°) | 106.436(1) |
| Volume (ų) | 1482.25(2) |
Magnetic Susceptibility Measurements (e.g., Spin Crossover Phenomena, Antiferromagnetism)
Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure and magnetic properties of coordination compounds. In complexes of this compound, these studies can reveal phenomena such as spin crossover and antiferromagnetic coupling.
While specific studies on the magnetic properties of this compound complexes are not extensively detailed in the provided search results, related research on similar ligands provides a framework for understanding potential magnetic behaviors. For instance, iron(II) complexes with amine ligands can exhibit spin crossover (SCO), a phenomenon where the spin state of the metal ion changes in response to external stimuli like temperature. rsc.org An iron(II) complex with a tetradentate amine ligand and NCBH3- co-ligands was found to display a gradual spin crossover centered around 355 K. rsc.org This suggests that iron(II) complexes of this compound could potentially exhibit similar SCO behavior.
Furthermore, dinuclear copper(II) complexes with bridging phenoxide ligands have been shown to exhibit antiferromagnetic coupling, where the magnetic moments of the adjacent metal centers align in opposite directions. nih.gov The strength of this coupling is influenced by the geometry of the Cu2O2 core. nih.gov It is plausible that dinuclear complexes of this compound with appropriate bridging ligands could also display antiferromagnetic interactions.
Thermal Analysis of Metal Complexes
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of metal complexes.
For coordination polymers, TGA can determine their thermal stability. core.ac.uk The decomposition of some coordination polymers occurs in a single step, with degradation often initiated by the catalytic oxidation by metal oxides formed in situ. core.ac.uk The relative thermal stability of a series of coordination polymers was found to be Cu < Co < Ni < Mn. core.ac.uk
Isomerism and Stereochemistry in Coordination Compounds
The coordination of this compound to a metal center can lead to various forms of isomerism, including geometrical and optical isomerism, due to the ligand's unsymmetrical nature and the different ways it can arrange around the metal ion.
Geometrical Isomers (e.g., fac- and mer-isomers)
When a tridentate ligand like this compound coordinates to an octahedral metal center, it can adopt two different geometrical arrangements: facial (fac) and meridional (mer). In the fac isomer, the three donor atoms of the ligand occupy one face of the octahedron. In the mer isomer, the three donor atoms lie in a plane that bisects the octahedron.
The synthesis of a mixed-ligand cobalt(III) complex with this compound and diethylenetriamine yielded two of the five possible geometrical isomers. oup.com These were successfully separated by column chromatography, and their configurations were assigned as the meridional type based on spectroscopic and X-ray analysis data. oup.com
Similarly, a zinc(II) complex with two this compound ligands was prepared and characterized as the mer isomer. orientjchem.org The confirmation of the mer conformation was based on the dihedral angle between the planes of the coordinated atoms of each ligand. orientjchem.org
Optical Resolution of Isomers
The presence of chirality in coordination compounds allows for the existence of enantiomers (non-superimposable mirror images). The separation of these enantiomers is known as optical resolution.
In the study of the {this compound}(diethylenetriamine)cobalt(III) complex, both of the isolated meridional isomers were completely resolved into their optical isomers using chromatography. oup.com This successful resolution indicates the formation of chiral complexes and demonstrates a method for obtaining enantiomerically pure samples.
Stability Constants and Thermodynamic Studies of Metal-Ligand Interactions
The thermodynamic stability of metal complexes formed with this compound, also known as 1,4,8-triazaoctane, in aqueous solutions has been a subject of detailed investigation. These studies provide crucial insights into the strength and nature of the interactions between the ligand and various metal ions. The stability of these complexes is quantified by the stability constant (log K), while the associated thermodynamic parameters, namely the enthalpy change (ΔH°) and entropy change (ΔS°), elucidate the driving forces behind complex formation.
Detailed Research Findings
Seminal work in this area was conducted by Paoletti and his collaborators, who systematically determined the thermodynamic parameters for the formation of 1:1 metal-ligand (ML) and 1:2 metal-ligand (ML₂) complexes with several divalent transition metal ions. Their research, conducted at 25 °C and an ionic strength of 0.5M KNO₃, provides a comprehensive dataset for understanding these interactions.
The formation of complexes with this compound is characterized by a series of stepwise equilibria, each with its own stability constant and thermodynamic profile. For instance, the reaction of a metal ion M²⁺ with the ligand (L) can be represented as:
M²⁺ + L ⇌ [ML]²⁺ (K₁) [ML]²⁺ + L ⇌ [ML₂]²⁺ (K₂)
The thermodynamic data reveal that the complexation of this compound with metal ions like copper(II), nickel(II), and zinc(II) is a spontaneous process, as indicated by the negative Gibbs free energy changes (ΔG°). The enthalpy changes (ΔH°) for these reactions are exothermic, signifying that the formation of the metal-ligand bonds is an energetically favorable process. researchgate.net
A comparative analysis of the thermodynamic data for different metal ions highlights the Irving-Williams series, where the stability of the complexes generally follows the order: Cu²⁺ > Ni²⁺ > Zn²⁺. This trend is evident in the stability constants and the exothermicity of the enthalpy changes. The particularly high stability of the copper(II) complexes is a well-documented phenomenon attributed to the Jahn-Teller effect.
The formation of the second complex, [ML₂]²⁺, is also a significant aspect of the coordination chemistry of this ligand. The thermodynamic parameters for the second complexation step provide further understanding of the steric and electronic factors influencing the coordination sphere of the metal ion.
Below are interactive tables summarizing the stability constants and thermodynamic parameters for the formation of metal complexes with this compound.
Table 1: Stability Constants (log K) of Metal Complexes with this compound at 25 °C and I = 0.5M KNO₃
| Metal Ion | log K₁ | log K₂ |
| Ni(II) | 10.38 | 7.18 |
| Cu(II) | 13.72 | 7.08 |
| Zn(II) | 8.88 | 5.86 |
Table 2: Thermodynamic Parameters for the Formation of 1:1 Metal Complexes (ML) with this compound at 25 °C and I = 0.5M KNO₃ researchgate.net
| Metal Ion | -ΔG° (kcal/mol) | -ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Ni(II) | 14.16 | 13.20 | 3.2 |
| Cu(II) | 18.71 | 18.70 | 0.0 |
| Zn(II) | 12.11 | 9.90 | 7.4 |
Table 3: Thermodynamic Parameters for the Formation of 1:2 Metal Complexes (ML₂) with this compound at 25 °C and I = 0.5M KNO₃ researchgate.net
| Metal Ion | -ΔG° (kcal/mol) | -ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Ni(II) | 9.79 | 10.50 | -2.4 |
| Cu(II) | 9.66 | 12.30 | -8.9 |
| Zn(II) | 8.00 | 7.40 | 2.0 |
Applications of N 2 Aminoethyl 1,3 Propanediamine in Materials Science
Role as a Templating Agent in Inorganic Synthesis
In the realm of inorganic synthesis, N-(2-Aminoethyl)-1,3-propanediamine serves as a templating agent, guiding the formation of specific crystal structures. scbt.com Its size, shape, and charge distribution influence the arrangement of inorganic species, leading to the creation of materials with desired porosities and framework topologies.
A notable application of this compound is in the synthesis of open framework metal phosphites. sigmaaldrich.com These materials are of interest due to their potential applications in catalysis, ion exchange, and as magnetic materials.
Research Findings:
Researchers have successfully used this compound as a templating agent to synthesize a novel open framework iron(III) phosphite (B83602). sigmaaldrich.comchimmed.rusigmaaldrich.com The resulting compound has the chemical formula {(C5H18N3)[Fe3(HPO3)6]·3H2O}. sigmaaldrich.com In this structure, the protonated this compound cation (C5H18N3)3+ is located within the channels of the iron phosphite framework, stabilizing the open structure. The synthesis involves the hydrothermal reaction of an iron salt, phosphorous acid, and this compound. The amine acts as a structure-directing agent, with its protonated form balancing the charge of the anionic inorganic framework.
| Component | Chemical Formula | Role |
| Iron(III) Phosphite Framework | [Fe3(HPO3)6]3- | Anionic inorganic network |
| Templating Agent | (C5H18N3)3+ | Cationic organic template |
| Solvent | H2O | Occupies framework cavities |
The ability of this compound to coordinate with metal ions through its nitrogen atoms makes it a valuable ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.
Research Findings:
While specific examples of MOFs synthesized with this compound are not extensively documented in the provided results, its role in the preparation of a dinitrocobalt(III) coordination compound highlights its potential in this area. sigmaaldrich.comchimmed.ru The compound, (11-amino-4-methyl-5,8-diazaundeca-2,4-dien-2-olato-kappa4N(5,8,11),O)-dinitrocobalt(III), with the formula [Co(C10H20N3O)(NO2)2], demonstrates the chelating ability of ligands derived from this amine. sigmaaldrich.comsigmaaldrich.comchimmed.ru The multiple amine groups can bind to a single metal center or bridge between multiple metal centers, a fundamental aspect of forming extended coordination networks like MOFs.
Polymer Chemistry and Advanced Polymeric Materials
In polymer chemistry, the primary and secondary amine groups of this compound make it a useful monomer and curing agent for the synthesis of various polymers.
This compound can be employed in the synthesis of polyurethanes and polyamide resins, contributing to the final properties of these materials.
Polyurethanes:
In polyurethane synthesis, diols or triols react with diisocyanates. youtube.com Polyamines like this compound can act as chain extenders or cross-linking agents, reacting with the isocyanate groups to form urea (B33335) linkages within the polyurethane structure. This incorporation can enhance properties such as thermal stability and mechanical strength. youtube.com The synthesis of cationic polyurethanes for applications like gene delivery often involves the use of various amines to impart a positive charge to the polymer backbone. nih.gov
Polyamide Resins:
Polyamide resins are typically formed by the reaction of a dicarboxylic acid with a diamine. This compound, with its three amine groups, can be used to produce branched or cross-linked polyamide resins. These resins are known for their high amine number and are often produced by reacting polymeric fat acids with an alkylene polyamine. google.com The resulting polyamides can have applications as curing agents for epoxy resins or in hot-melt adhesives.
| Polymer Type | Role of this compound | Key Reaction |
| Polyurethanes | Chain extender, Cross-linking agent | Amine reaction with isocyanate groups |
| Polyamide Resins | Monomer, Branching agent | Amine reaction with carboxylic acid groups |
The polymers derived from this compound, particularly polyamides and polyurethanes, are integral to the formulation of high-performance coatings and adhesives.
Coatings: Polyamide-cured epoxy coatings are known for their excellent adhesion, chemical resistance, and flexibility. The amine functionality of the polyamide, which can be derived from this compound, reacts with the epoxy groups to form a durable cross-linked network. Polyurethane coatings are valued for their toughness, abrasion resistance, and weatherability, making them suitable for applications such as floor coatings. youtube.com
Adhesives: Polyamide resins are a key component of hot-melt adhesives, offering strong bonding to a variety of substrates. The amine groups of this compound can also contribute to the adhesive properties of formulations by promoting adhesion to surfaces through hydrogen bonding and other intermolecular forces.
The development of advanced polymer electrolyte membranes (PEMs) is crucial for the performance of fuel cells. osti.gov These membranes must exhibit high proton conductivity, good mechanical and thermal stability, and low fuel permeability. nih.gov
Research Findings:
While direct use of this compound in PEMs is not detailed in the search results, the principles of incorporating amine functionality are relevant. For instance, organic-inorganic hybrid zwitterionic polymer electrolyte membranes have been synthesized for direct methanol (B129727) fuel cells (DMFCs). nih.gov These membranes incorporate both ammonium (B1175870) (positive charge) and sulfonic acid (negative charge) functionalities. The amine groups in this compound could potentially be functionalized to create such zwitterionic structures, which are designed to facilitate proton transport while minimizing methanol crossover. The development of such membranes aims to improve fuel cell performance, especially at intermediate temperatures. nih.gov
Other Material Applications
Beyond its primary uses, this compound exhibits properties that make it relevant in other specialized areas of materials science, notably as a surface-active agent and a corrosion inhibitor. These applications leverage the molecule's unique structure, which contains multiple amine functional groups.
Surface Active Agent Properties
A surface-active agent, or surfactant, is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants typically possess an amphiphilic structure, meaning they have both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail."
This compound possesses a chemical structure, H₂N(CH₂)₃NH(CH₂)₂NH₂, that is predominantly hydrophilic due to the presence of three amine groups. These nitrogen-containing groups readily form hydrogen bonds with polar solvents like water. However, the molecule lacks a significant non-polar, hydrophobic hydrocarbon chain. Its alkyl segments (propyl and ethyl groups) are too short to create a distinct hydrophobic character.
Because of this structural imbalance, this compound is not an effective surface-active agent on its own. Its high solubility in water and limited hydrophobic nature prevent it from forming the micellar structures necessary for significant surface tension reduction.
In contrast, derivatives of 1,3-propanediamine that incorporate a long hydrocarbon chain, such as N-Oleyl-1,3-propanediamine, are recognized as effective surfactants. In these derivatives, the diamine portion of the molecule serves as the hydrophilic head, while the long oleyl group (derived from oleic acid) acts as the hydrophobic tail. This amphiphilic nature allows them to be used as emulsifiers and dispersing agents.
Table 1: Comparison of Structural Properties for Surfactant Activity
| Feature | This compound | Typical Surfactant (e.g., N-Oleyl-1,3-propanediamine) |
| Hydrophilic Moiety | Yes (Three amine groups) | Yes (Amine or other polar group) |
| Hydrophobic Moiety | No (Short alkyl chains) | Yes (Long alkyl or aryl chain) |
| Amphiphilic Character | Weak / Negligible | Strong |
| Expected Surface Activity | Poor | Good |
This table is generated based on the structural characteristics of the compounds.
Corrosion Inhibition
The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound a candidate for use as a corrosion inhibitor, particularly for metals like steel in acidic environments. Polyamines are well-established as effective corrosion inhibitors.
The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface. This process is driven by the interaction between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms (e.g., iron in steel). This interaction forms a coordinated covalent bond, leading to the creation of a thin, protective film on the metal surface.
This adsorbed film acts as a physical barrier, isolating the metal from the corrosive medium and thereby slowing down the electrochemical processes of corrosion. Specifically, it hinders both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution). Inhibitors that affect both reactions are known as mixed-type inhibitors. Studies on general polyamine water treatment agents confirm they can function as mixed-type inhibitors for carbon steel. nih.gov
The effectiveness of the inhibition depends on several factors, including the concentration of the inhibitor, the temperature, the pH of the corrosive environment, and the surface characteristics of the metal. The multiple amine groups in this compound allow for multiple points of attachment to the metal surface, which can lead to a more stable and durable protective film compared to inhibitors with a single amine group.
Table 2: Research Findings on Corrosion Inhibition by Amine-Based Compounds
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |
| Polyamine Water Treatment Agent | Carbon Steel | 200 mg/L NaCl Solution | Adsorption via amine groups, formation of a protective film. nih.gov | Functions as a mixed-type inhibitor, reducing both anodic and cathodic reactions. nih.gov |
| N-Oleyl-1,3-propanediamine Formulation | 20 Steel | 1 mol/L HCl | Physisorption and chemisorption, forming a uniform hydrophobic film. | Inhibition efficiency reached 94.5% at 343 K; adsorption follows the Langmuir isotherm model. |
| General Amine Compounds | Mild Steel | HCl Solution | Adsorption of inhibitor molecules on the metal surface to form a protective layer. researchgate.net | The presence of -NH₂ groups is crucial for the inhibition effect. researchgate.net |
This table presents data for related polyamine and amine compounds to illustrate the principles of corrosion inhibition, as specific quantitative studies on this compound were not available in the cited sources.
Catalytic Roles of N 2 Aminoethyl 1,3 Propanediamine and Its Derivatives
Catalysis in Organic Reactions
The presence of primary and secondary amine groups within the structure of N-(2-Aminoethyl)-1,3-propanediamine provides reactive sites that could potentially engage in various catalytic cycles in organic synthesis.
Asymmetric Synthesis
Asymmetric synthesis, the production of chiral compounds in enantiomerically enriched forms, often relies on chiral catalysts or ligands that can influence the stereochemical outcome of a reaction. While polyamines can be functionalized to create chiral ligands for metal catalysts, a review of available scientific literature indicates a lack of specific research demonstrating the use of this compound or its direct derivatives as catalysts or ligands in asymmetric synthesis. General studies on the asymmetric synthesis of amino acids and other chiral molecules typically employ other classes of catalysts. nih.govrsc.org
Alkyl Group Exchange Reactions of Primary and Secondary Amines
The exchange of alkyl groups among amines is a fundamental transformation in organic chemistry. However, based on a review of published research, there is no specific information available that documents the use of this compound as a catalyst for facilitating alkyl group exchange reactions between primary and secondary amines.
Carbon Dioxide Capture Research (as an Activated Amine Formulation)
In the field of carbon capture, utilization, and storage (CCUS), activated amine formulations are of significant interest. These formulations typically involve blending a tertiary or sterically hindered amine, which has a high theoretical CO₂ loading capacity but slow reaction kinetics, with a smaller amount of a primary or secondary amine that acts as a rate promoter or "activator."
Polyamines are a class of compounds explored as potential activators due to their multiple amine groups. For example, research has investigated piperazine (B1678402) (PZ) as an activator for solvents like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD). researchgate.net The addition of an activator can significantly increase the rate of CO₂ absorption compared to the base solvent alone. researchgate.net
However, a review of the scientific literature does not yield specific studies where this compound is explicitly used and evaluated as an activator in an amine formulation for CO₂ capture. While related diamines and polyamines are subjects of such research, data on the performance, kinetics, and efficiency of this compound in this particular application are not prominently documented. google.comosti.gov
Table 2: Examples of Amine Activators in CO₂ Capture Formulations (for Context)
| Base Amine Solvent | Activator Compound | Research Focus |
|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol (AMPD) | Piperazine (PZ) | Investigating the mechanism and kinetics of CO₂ capture. researchgate.net |
| 2-Amino-2-ethyl-1,3-propanediol (AEPD) | Piperazine (PZ) | Modeling the kinetics of the reactions in nonaqueous solutions. researchgate.net |
Biomedical and Biological Research Investigating N 2 Aminoethyl 1,3 Propanediamine
Interactions with Biological Macromolecules
The biological effects of AEPD and its metal complexes are fundamentally linked to their interactions with essential biological macromolecules, namely nucleic acids (DNA) and proteins.
While direct studies on N-(2-Aminoethyl)-1,3-propanediamine's interaction with DNA and proteins are specific to its complexed forms, research on structurally similar polyamines provides valuable insights. For instance, the related thiol derivative, N-2-mercaptoethyl-1,3-diaminopropane (MDP), has been shown to associate with plasma proteins through the formation of mixed disulfide bonds. nih.govpsu.edu This suggests that the polyamine backbone can serve as a scaffold that facilitates interaction with protein surfaces, potentially acting as a reservoir for the compound. nih.gov
In the context of its metal complexes, molecular docking investigations have been employed to understand their biological activity. Such studies on AEPD-metal complexes in relation to their anticancer properties evaluate the interactions between the complex and the active sites of selected proteins, indicating that protein binding is a key mechanism of action. sci-hub.seresearchgate.net The formation of transition metal complexes can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to essential macromolecules like DNA and proteins, a mechanism often exploited in antimicrobial and anticancer therapies. jocpr.com
This compound acts as a tridentate ligand, binding to metal ions through its three nitrogen atoms. sci-hub.seresearchgate.net The chelation of biologically significant metal ions, such as copper(II), is a critical aspect of its function. A closely related compound, N,N′-Bis(2-aminoethyl)-1,3-propanediamine, is recognized as a high-affinity Cu(II) chelator. scientificlabs.com This chelation can profoundly impact cellular processes by creating a state of cellular copper deficiency, which has been shown to inhibit mitochondrial enzymes like cytochrome c oxidase. scientificlabs.com
The interaction between chelators and copper is a focal point of therapeutic research. nih.gov Copper's ability to catalyze the formation of ROS means that its dysregulation is linked to various diseases. nih.gov Chelating agents can either sequester copper to mitigate its toxic effects or, conversely, form copper-chelator complexes that enhance ROS production to induce oxidative stress and apoptosis in target cells, a strategy explored in anticancer therapies. nih.govnih.gov The chelation of metal ions by compounds like AEPD can stabilize a particular oxidation state of the metal, thereby modulating its redox potential and subsequent biological activity. scispace.com
Biological Activity Studies of this compound Metal Complexes
The coordination of this compound with transition metals often results in complexes with significant therapeutic potential. These complexes have been synthesized with various metals, including Manganese (Mn), Nickel (Ni), Copper (Cu), Zinc (Zn), Rhodium (Rh), and Cadmium (Cd), and evaluated for a range of biological activities. sci-hub.se
Metal complexes derived from AEPD have demonstrated notable antimicrobial properties. researchgate.net Studies show that most of these complexes exhibit varying degrees of antibacterial and antifungal activity. sci-hub.seresearchgate.net The coordination of the metal ion to the AEPD ligand is believed to be a key factor in enhancing this activity. mdpi.com
In a specific study, several AEPD transition metal complexes were screened against six pathogenic bacterial strains and one fungal strain. The Rh(III)-AEPD complex was found to have the most potent antibacterial effect, with the Cd(II) complex also showing strong activity. sci-hub.seresearchgate.net For antifungal activity, the Cd(II) complex was the most effective, followed by the Rh(III) complex. sci-hub.seresearchgate.net
Table 1: Antimicrobial Activity of AEPD Metal Complexes
| Complex | Relative Antibacterial Activity | Relative Antifungal Activity |
|---|---|---|
| Rh(III)-AEPD | Strongest | Second Strongest |
| Cd(II)-AEPD | Second Strongest | Strongest |
This table provides a qualitative summary of the findings from the cited research. sci-hub.seresearchgate.net
The potential of AEPD metal complexes as anticancer agents has also been investigated. The chelation of metal ions can lead to new compounds with antitumor properties. sci-hub.se The screening of AEPD complexes against the human liver cancer cell line (HEPG2) revealed that the Cadmium(II) chelate was the most active inhibitor of cancer cell growth, exhibiting the lowest IC50 value among the tested compounds. sci-hub.seresearchgate.net In contrast, the Manganese(II) and Rhodium(III) chelates did not show any anticancer activity in this particular study. sci-hub.seresearchgate.net The mechanism of action is thought to involve interactions with cellular targets that disrupt the proliferation of cancer cells. researchgate.net
Table 2: Anticancer Activity of AEPD Metal Complexes against HEPG2 Cell Line
| Complex | Anticancer Activity |
|---|---|
| Cd(II)-AEPD | Most Active (Lowest IC50) |
| Mn(II)-AEPD | Inactive |
| Rh(III)-AEPD | Inactive |
| Ni(II)-AEPD | Active |
| Cu(II)-AEPD | Active |
| Zn(II)-AEPD | Active |
This table summarizes the reported activity of AEPD complexes against the human liver cancer cell line HEPG2. sci-hub.seresearchgate.net
Table 3: Antioxidant Activity of AEPD Metal Complexes
| Complex | Relative Antioxidant Activity |
|---|---|
| Mn(II)-AEPD | Maximum Activity |
| Rh(III)-AEPD | High Activity |
This table ranks the antioxidant activity based on the findings from the cited research. sci-hub.seresearchgate.net
Potential in Drug Development and Gene Therapy Applications
The unique structural and chemical properties of this compound and its derivatives have prompted investigations into their potential applications in the fields of drug development and gene therapy. Research has primarily focused on its role as a versatile scaffold in the synthesis of novel therapeutic agents and as a component in vectors for gene delivery.
Role in Drug Development
The application of this compound derivatives in drug development is an area of active research, particularly in the synthesis of novel compounds with therapeutic potential. Its derivatives have been explored for their utility in creating agents with enhanced biological activity.
One area of investigation involves the use of its derivatives as carrier ligands in the design of platinum(II) complexes for anticancer research. For instance, derivatives such as N-cyclohexyl-1,3-propanediamine are utilized to create complexes that show potential in modulating cytotoxicity and overcoming resistance to existing chemotherapy drugs like cisplatin (B142131).
Furthermore, research into ester derivatives of related compounds, such as (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, has demonstrated significant cytotoxic activity against various tumor cell lines. The n-butyl ester of this compound, in particular, has shown high cytotoxic activity against glioma cells, with IC₅₀ values lower than those of cisplatin. researchgate.net The lipophilicity of these compounds has been correlated with their antiproliferative activity, suggesting that modifications to the this compound backbone can influence their therapeutic efficacy. researchgate.net
A related compound, N-(2-Hydroethyl)-1,3-propanediamine (HEPDA), has also shown promise in the pharmaceutical industry. whamine.com Its chemical structure allows for functional modifications that can enhance its effectiveness in drug delivery systems. By forming stable complexes with various drug molecules, it can improve their solubility, stability, and bioavailability. whamine.com This has led to its investigation for developing targeted drug delivery systems, including for cancer therapy, where it can be tailored to attach to specific tumor cells. whamine.com
Table 1: Investigated Derivatives of 1,3-Propanediamine in Anticancer Research
| Derivative | Application | Research Finding |
|---|---|---|
| N-cyclohexyl-1,3-propanediamine | Carrier ligand in platinum(II) complexes | Shows potential in modulating cytotoxicity and overcoming cisplatin resistance. |
| n-butyl ester of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid | Cytotoxic agent | Exhibited higher cytotoxic activity against glioma cells than cisplatin. researchgate.net |
| N-(2-Hydroethyl)-1,3-propanediamine (HEPDA) | Drug delivery systems | Forms stable complexes with drug molecules, improving their therapeutic properties. whamine.com |
Applications in Gene Therapy
In the realm of gene therapy, the polyamine structure of this compound and its analogs is of particular interest. Polyamines are known to interact with and condense DNA, a crucial step for its packaging and delivery into cells. This has led to the exploration of amine-modified polymers for effective gene delivery.
Research has been conducted on amine-modified graft polyesters for their potential in creating DNA-loaded nanoparticles for gene delivery. These systems aim to protect the genetic material and facilitate its entry into target cells. Similarly, amine-modified poly(vinyl alcohol)s have been investigated as non-viral vectors for the delivery of small interfering RNA (siRNA), with the degree of amine substitution affecting the physicochemical properties and knockdown efficiency.
While direct studies on this compound for gene therapy are limited, the principles derived from studies on similar polyamines and amine-modified polymers suggest its potential as a component in the design of novel gene delivery vectors. The ability of its amino groups to be protonated allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, leading to the formation of compact complexes that can be taken up by cells.
Table 2: Research on Amine-Modified Polymers for Gene Delivery
| Polymer Type | Application | Key Finding |
|---|---|---|
| Amine-modified graft polyesters | DNA-loaded nanoparticles for gene delivery | Investigated for effective gene delivery. |
| Amine-modified poly(vinyl alcohol)s | Non-viral vectors for siRNA delivery | The degree of amine substitution influences physicochemical properties and knockdown efficiency. |
Analytical Methodologies for N 2 Aminoethyl 1,3 Propanediamine and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are essential for separating N-(2-Aminoethyl)-1,3-propanediamine from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these analyses.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for the analysis of this compound. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. A common approach involves using a specialized reverse-phase column, such as a Newcrom R1 column, which exhibits low silanol (B1196071) activity. sielc.com
The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.comsielc.com Phosphoric acid is often used; however, for applications requiring compatibility with Mass Spectrometry (MS), it is replaced with a volatile acid like formic acid. sielc.comsielc.com This liquid chromatography method is versatile, scalable for preparative separations to isolate impurities, and also suitable for pharmacokinetic studies. sielc.comsielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Applications | Analytical quantification, Impurity isolation, Pharmacokinetics | sielc.comsielc.com |
The use of columns with smaller particles (e.g., 3 µm) can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
Gas Chromatography (GC) for Purity and Analysis
Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For amine analysis, it is crucial to select appropriate chromatographic conditions to avoid common issues such as peak tailing and co-elution of impurities. google.com
In a typical GC analysis for purity, a sample is dissolved in a suitable solvent, such as methanol (B129727), to reduce its viscosity before direct injection into the chromatograph. patsnap.com The use of a quartz capillary column is common. google.com The temperature of the injection port and the detector, as well as the temperature program of the column oven, are critical parameters that must be optimized to achieve effective separation of the main component from any impurities. google.compatsnap.com For example, setting the injector temperature higher than the boiling point of the analyte ensures complete vaporization. patsnap.com
While specific GC methods for this compound are not extensively detailed in readily available literature, the general principles of GC analysis for similar amine compounds apply. The goal is to achieve a stable and reliable method that can separate the main peak from structurally similar impurities, which may include isomers or by-products from synthesis. google.com The use of a high-purity carrier gas, such as nitrogen or helium, is standard. google.com
Spectroscopic Identification in Analytical Contexts
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique information about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, which contains primary and secondary amine groups as well as alkane C-H bonds, will show characteristic absorption bands. nih.gov
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹, while secondary amines (R₂-NH) show a single, weaker band in the same region. docbrown.info The presence of hydrogen bonding can cause these peaks to broaden. docbrown.info
N-H Bending: N-H bending vibrations for amines are observed around 1650-1580 cm⁻¹. docbrown.infodocbrown.info
C-H Stretching: Absorptions due to C-H stretching in the alkane backbone appear around 3000-2800 cm⁻¹. docbrown.info
C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. docbrown.infodocbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the different methylene (B1212753) (-CH₂-) groups in the ethyl and propyl chains, as well as for the protons on the amine (-NH and -NH₂) groups. chemicalbook.com The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, one would expect to see distinct peaks for each of the five carbon atoms in its backbone, reflecting their different chemical environments. nih.gov
Table 2: Representative ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Source |
|---|---|---|
| -CH₂- | ~2.75 | chemicalbook.com |
| -CH₂- | ~2.69 | chemicalbook.com |
| -CH₂- | ~1.63 | chemicalbook.com |
| -NH₂/-NH- | ~1.23 | chemicalbook.com |
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molar mass: 117.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 117. nih.govchemicalbook.com The fragmentation pattern in the mass spectrum is a unique fingerprint that helps to confirm the structure. Common fragments for aliphatic amines result from the cleavage of C-C bonds adjacent to the nitrogen atom. In a GC-MS analysis, the top peak observed in the mass spectrum for this compound is at m/z 44, with the second highest at m/z 87. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N'-bis(2-aminoethyl)-1,3-propanediamine |
| 3-methylamino-1,2-propandiol |
| Acetonitrile |
| Formic Acid |
| Helium |
| Methanol |
| Nitrogen |
| Phosphoric Acid |
Computational and Theoretical Studies on N 2 Aminoethyl 1,3 Propanediamine
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to N-(2-Aminoethyl)-1,3-propanediamine to understand its geometry and reactivity.
To predict the most stable three-dimensional arrangement of atoms in this compound, its structure can be optimized using computational chemistry calculations. semanticscholar.org These calculations determine the bond lengths, bond angles, and dihedral angles that result in the lowest energy, and thus the most stable conformation of the molecule. This foundational information is critical for further computational studies, such as predicting reaction mechanisms or molecular interactions.
This compound has multiple amine groups, and it is important to determine the order in which they are protonated. semanticscholar.org Computational chemistry calculations have been used to predict which amine group will be protonated first. researchgate.netscispace.com This is achieved by calculating the Gibbs free energy of the molecule before and after protonation at different amine sites. The site that results in the most stable protonated form is the one that is predicted to be protonated first. semanticscholar.org Understanding the protonation order is crucial for applications such as modeling the solubility of CO2 in amine solutions. semanticscholar.org
Molecular Docking Investigations (e.g., protein interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method can be used to study the potential interactions of this compound with proteins. By modeling how this compound might fit into the binding site of a protein, researchers can gain insights into its potential biological activity. For instance, understanding these interactions is crucial in drug design and in elucidating the mechanisms of various biological processes. nih.gov The process involves scoring functions to rank possible docking poses, often based on electrostatic and desolvation energies. bsc.es Advanced techniques may also incorporate molecular dynamics simulations to refine the docked models and improve the accuracy of the predictions. uu.nl
While specific molecular docking studies on this compound are not detailed in the provided search results, the general applicability of these methods is well-established in computational chemistry for similar molecules.
Thermodynamic Property Calculations for Protonation Reactions (e.g., pKa, enthalpy, entropy, Gibbs free energy)
The thermodynamic properties associated with the protonation of this compound have been a subject of both experimental and computational investigation. The dissociation constants (pKa) of this amine were measured at temperatures ranging from 298.15 K to 313.15 K. researchgate.netscispace.com From these experimental pKa values, thermodynamic quantities such as the standard state changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the dissociation process were calculated using the van't Hoff equation. researchgate.netscispace.com
These properties provide a comprehensive understanding of the energy changes and spontaneity of the protonation reactions.
Table 1: Thermodynamic Properties of Protonation for this compound
| Property | Description |
|---|---|
| pKa | A measure of the acidity of a molecule. The dissociation constants for this compound have been experimentally determined. researchgate.netscispace.com |
| Enthalpy (ΔH°) | The change in heat content of the system during the protonation reaction. researchgate.netscispace.com |
| Entropy (ΔS°) | The change in the degree of disorder of the system during the protonation reaction. researchgate.netscispace.com |
| Gibbs Free Energy (ΔG°) | A measure of the spontaneity of the protonation reaction, calculated from enthalpy and entropy changes. researchgate.netscispace.com |
Environmental and Toxicological Research Considerations
Ecological Toxicity Research
Ecological toxicity research investigates the potential adverse effects of a substance on various organisms within an ecosystem.
Detailed Research Findings:
Aquatic Organisms: Specific ecotoxicity data for N-(2-Aminoethyl)-1,3-propanediamine is scarce. However, research on the broader class of aliphatic amines and polyamines indicates potential for aquatic toxicity. canada.ca Cationic amines, in general, may be associated with adverse effects on fish, invertebrates, and algae. For some related long-chain aliphatic amines, there is high acute toxicity to aquatic invertebrates and high chronic toxicity to algae. canada.ca Studies on other model aliphatic amines have shown that their toxicity can increase upon chlorination, a process that can occur in wastewater treatment. nih.gov
Soil-Dwelling Organisms: There is a lack of specific research on the effects of this compound on soil-dwelling organisms. Assessments of other aliphatic amines have considered effects on terrestrial invertebrates, with some showing low chronic toxicity. canada.cacanada.ca The general lack of data underscores the need for further research to understand the potential risks to terrestrial ecosystems.
Toxicological Research Methodologies
The investigation of the toxicological effects of this compound relies on a variety of established scientific methodologies, excluding specific hazard classifications which are detailed in regulatory documents.
Detailed Research Findings:
In Vitro and In Vivo Studies: Toxicological properties are often initially investigated using in vitro methods (studies on cells or tissues in a controlled environment) and in vivo studies (experiments on whole living organisms). For many chemicals, including this compound, a common statement is that the toxicological properties have not been fully investigated, indicating a need for more comprehensive studies. fishersci.com Research on polyamines in general shows they are essential for cellular functions but can be toxic at high concentrations or through their metabolic byproducts. nih.govacs.org
Analytical Techniques: Advanced analytical methods are crucial for toxicological research. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography coupled with Mass Spectrometry (LC/MS) are used for the characterization and quantification of substances like this compound and its metabolites in biological and environmental samples. nih.gov These methods allow for precise identification and measurement, which is fundamental to understanding exposure and effect.
Structure-Activity Relationship (SAR) Models: In the absence of empirical data, computational models are employed. Quantitative Structure-Activity Relationship (QSAR) models, such as the OECD QSAR Toolbox, predict the toxicological and ecotoxicological properties of a chemical based on its molecular structure and the properties of similar compounds. industrialchemicals.gov.au These models are valuable tools for preliminary risk assessment and for prioritizing chemicals for further testing.
Regulatory Frameworks and Research Compliance
The research, handling, and use of this compound are governed by various national and international regulatory frameworks to ensure safety and environmental protection.
Detailed Research Findings:
International Inventories and Regulations: this compound is listed on several key chemical inventories. It is an active registered substance under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. nih.gov It is also listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov In the United States, it falls under the purview of the Toxic Substances Control Act (TSCA). nih.gov
Regional Regulations: In New Zealand, this compound does not have an individual approval for use as a standalone chemical but may be used as a component within a product covered by a group standard. nih.gov In Canada, similar substances (polyamines) have been assessed under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca
Research and Transport Compliance: Research involving this compound must adhere to specific safety and handling protocols. It is classified as a Dangerous Good for transport, which may require additional shipping charges and specific handling procedures. scbt.com In the workplace, regulations such as the OSHA Hazard Communication Standard in the U.S. mandate proper classification and communication of hazards. fishersci.com
Table 2: Selected Regulatory Status of this compound
| Jurisdiction/Regulation | Status/Listing | Reference |
| European Union (REACH) | Registered Substance | nih.gov |
| Australia (AICIS) | Listed | nih.gov |
| United States (TSCA) | Listed | nih.gov |
| New Zealand (EPA) | Permitted as a component under group standard | nih.gov |
| Transport Regulations | Classified as a Dangerous Good | scbt.com |
Q & A
Q. What are the critical safety protocols for handling N-(2-Aminoethyl)-1,3-propanediamine in laboratory experiments?
this compound is corrosive and requires strict safety measures. Key protocols include:
- Use in well-ventilated areas with local exhaust ventilation to avoid inhalation .
- Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact, which can cause severe burns .
- Store under nitrogen in a cool, dry environment to minimize oxidation or decomposition .
- In case of spills, absorb with inert materials (e.g., sand) and wash the area thoroughly .
Q. What methods are recommended for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm amine group environments and backbone structure .
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (117.19 g/mol) and detect oligomeric byproducts .
- Elemental Analysis: Validate empirical formula (CHN) with ≤0.3% deviation .
Q. How can this compound be used as a templating agent in inorganic framework synthesis?
The compound acts as a structure-directing agent in hydrothermal synthesis. For example:
- Iron(III) Phosphite Frameworks: React with Fe and HPO under hydrothermal conditions (180°C, 72 hrs) to form open-framework materials. Structure validation requires single-crystal X-ray diffraction (e.g., trigonal space group R) .
- Crystallographic Software: Use OLEX2 or SHELX-90 for phase refinement and analysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for coordination complexes of this compound be resolved?
- Multi-Technique Validation: Cross-validate IR, UV-Vis, and X-ray diffraction data. For example, discrepancies in ligand field transitions (UV-Vis) may arise from solvent effects, requiring DFT calculations to model electronic environments .
- Crystallographic Phase Annealing: Apply simulated annealing in SHELX-90 to resolve ambiguous electron density maps in large structures .
Q. What strategies optimize the synthesis of polyamide derivatives using this compound?
- Polycondensation: React with di-p-nitrophenyl succinate in DMF at 50°C for 24 hrs under nitrogen. Monitor molecular weight via gel permeation chromatography (GPC) in hexafluoroisopropanol (e.g., M ~58 kDa, Ð = 1.1) .
- Purification: Use dialysis (MWCO 3.5 kDa) against deionized water to remove unreacted monomers .
Q. How does this compound influence the biocompatibility of metal complexes?
- Rhenium(I) Tricarbonyl Complexes: Coordinate with Re(CO) cores to enhance aqueous stability. Test cytotoxicity via MTT assays (IC values typically >100 µM in HeLa cells) .
- Surface Functionalization: Modify nanoparticles (e.g., FeO) to improve cellular uptake, validated by TEM and fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
